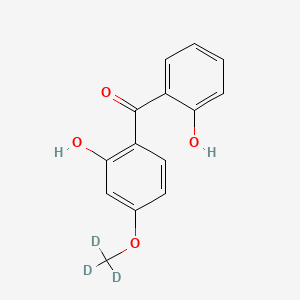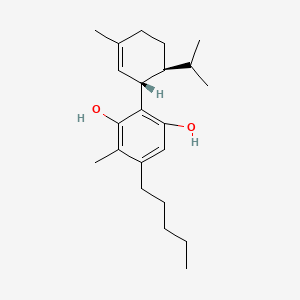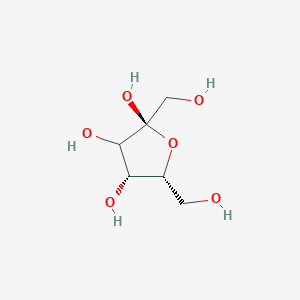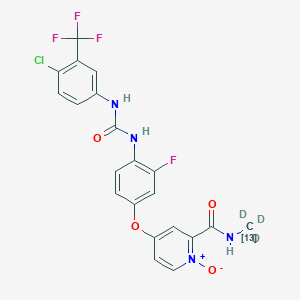
Regoraf |nib N-oxyde (M2)-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Regorafénib N-oxyde (M2)-13C,d3 is a stable isotope-labeled compound. It is the 13C- and deuterium-labeled version of Regorafénib N-oxyde (M2), which is an active metabolite of Regorafenib. Regorafenib is a multi-target inhibitor that affects various kinases, including VEGFR1/2/3, PDGFRβ, Kit, RET, and Raf-1 . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Regorafenib.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Regorafénib N-oxyde (M2)-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (13C) into the Regorafénib N-oxyde (M2) molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of labeled precursors and reagents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production methods for Regorafénib N-oxyde (M2)-13C,d3 are not widely available in the public domain. Typically, such compounds are produced in specialized facilities equipped to handle isotopic labeling and ensure high purity and consistency. The production process involves stringent quality control measures to ensure the accuracy of isotopic labeling and the absence of contaminants .
Chemical Reactions Analysis
Types of Reactions
Regorafénib N-oxyde (M2)-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products .
Scientific Research Applications
Regorafénib N-oxyde (M2)-13C,d3 has several scientific research applications, including:
Chemistry: Used as a tracer in studies to understand the metabolic pathways and degradation products of Regorafenib.
Biology: Helps in studying the biological effects and interactions of Regorafenib and its metabolites.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Regorafenib.
Industry: Employed in the development and testing of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Regorafénib N-oxyde (M2)-13C,d3 exerts its effects by inhibiting multiple kinases involved in tumor growth and angiogenesis. The molecular targets include VEGFR1/2/3, PDGFRβ, Kit, RET, and Raf-1. By inhibiting these kinases, the compound disrupts signaling pathways that promote cell proliferation, survival, and angiogenesis, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Regorafénib N-oxyde (M2): The non-labeled version of the compound.
Regorafénib N-oxyde-d3 (M2): The deuterium-labeled version without 13C labeling.
Uniqueness
Regorafénib N-oxyde (M2)-13C,d3 is unique due to its dual isotopic labeling with both 13C and deuterium. This dual labeling enhances its utility in detailed pharmacokinetic and metabolic studies, providing more precise and accurate data compared to single-labeled compounds .
Properties
Molecular Formula |
C21H15ClF4N4O4 |
|---|---|
Molecular Weight |
502.8 g/mol |
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxido-N-(trideuterio(113C)methyl)pyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32)/i1+1D3 |
InChI Key |
NUCXNEKIESREQY-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])NC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |
Canonical SMILES |
CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


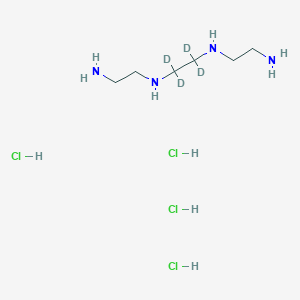



![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)
